Cas no 2172120-21-5 (2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid)

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a fluorenyl group and a sulfanyl group, providing unique structural properties. Its synthesis and structural complexity suggest potential use in drug discovery and material science research, where its unique features could offer novel functionalities.
2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid structure
2172120-21-5 structure
商品名:2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid
CAS番号:2172120-21-5
MF:C26H32N2O5S
メガワット:484.607686042786
CID:5604011
PubChem ID:165808643

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
    • EN300-1514349
    • 2172120-21-5
    • 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid
    • インチ: 1S/C26H32N2O5S/c1-26(2,3)22(14-23(29)27-12-13-34-16-24(30)31)28-25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: MNQBSJBFRMGLDD-UHFFFAOYSA-N
    • ほほえんだ: S(CC(=O)O)CCNC(CC(C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 484.20319330g/mol
  • どういたいしつりょう: 484.20319330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 688
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514349-1.0g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
1g
$3368.0 2023-06-05
Enamine
EN300-1514349-10.0g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
10g
$14487.0 2023-06-05
Enamine
EN300-1514349-1g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
1g
$3368.0 2023-08-31
Enamine
EN300-1514349-5g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
5g
$9769.0 2023-08-31
Enamine
EN300-1514349-0.25g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
0.25g
$3099.0 2023-08-31
Enamine
EN300-1514349-2.5g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
2.5g
$6602.0 2023-08-31
Enamine
EN300-1514349-0.05g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
0.05g
$2829.0 2023-08-31
Enamine
EN300-1514349-5.0g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
5g
$9769.0 2023-06-05
Enamine
EN300-1514349-0.5g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
0.5g
$3233.0 2023-08-31
Enamine
EN300-1514349-0.1g
2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid
2172120-21-5
0.1g
$2963.0 2023-08-31

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 関連文献

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acidに関する追加情報

Introduction to 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic Acid (CAS No. 2172120-21-5)

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid, identified by its CAS number 2172120-21-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound features a complex molecular structure, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-yl moiety, a methoxycarbonyl group, and an amino side chain within its framework suggests a high degree of structural complexity, which is often exploited in the design of novel therapeutic agents.

The sulfanyl substituent in the molecule introduces a polar sulfur atom, which can enhance interactions with biological targets such as proteins and enzymes. This feature is particularly relevant in drug design, where specific interactions with biological macromolecules are crucial for achieving desired pharmacological effects. The acetic acid moiety at the terminal end of the molecule provides a carboxylic acid functional group, which can participate in hydrogen bonding and other forms of molecular interaction, further influencing the compound's solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies have indicated that compounds with structural motifs similar to 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory and oncological pathways. These findings are particularly intriguing given the growing interest in targeted therapies that modulate enzyme activity with high precision.

The fluoren-9-yl group, a well-known component in pharmaceuticals due to its rigidity and ability to stabilize charged intermediates, plays a pivotal role in the compound's overall stability and reactivity. Additionally, the methoxycarbonyl group serves as a protecting group for the amino function, allowing for selective modifications during synthetic pathways. This dual functionality makes the compound a versatile intermediate in peptidomimetic synthesis, where it can be incorporated into larger molecules designed to mimic natural bioactive peptides.

In the context of drug discovery, the sulfanyl moiety has been shown to enhance binding interactions with metal ions, which are often critical cofactors for enzymes involved in cellular signaling. This property could be leveraged to develop inhibitors targeting metalloenzymes that play roles in diseases such as cancer and neurodegeneration. Furthermore, the acetic acid group at the end of the molecule contributes to the compound's solubility in aqueous environments, which is essential for oral and parenteral administration.

Current research is exploring the potential applications of this compound in treating inflammatory disorders. Preliminary studies suggest that it may interfere with key signaling pathways by inhibiting specific enzymes or modulating protein-protein interactions. The ability of 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid to cross-react with multiple targets makes it an attractive candidate for developing multifunctional therapeutics that address complex disease mechanisms.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the complex peptide-like backbone efficiently. The integration of protective groups like the methoxycarbonyl moiety is critical to prevent unwanted side reactions during synthesis.

The pharmacokinetic profile of 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid is another area of active investigation. Studies are being conducted to assess its metabolic stability, distribution across biological compartments, and excretion pathways. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential adverse effects. Advanced mass spectrometry techniques have been instrumental in characterizing metabolites formed during systemic circulation.

The potential therapeutic applications of this compound extend beyond inflammation and oncology. Research is also exploring its efficacy in treating neurodegenerative diseases by targeting aberrant protein aggregation or modulating neurotransmitter systems. The unique structural features of 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid, particularly its ability to interact with both hydrophobic and polar biological targets, positions it as a promising candidate for developing next-generation therapeutics.

In conclusion,2-( { 2 - 3 - ( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - 4 , 4 - d i m e t h y l p e n t a n a m i d o e t h y l } s u l f a n y l ) a c e t i c a c i d ( C A S N o . 2 1 7 2 1 2 0 - 2 1 - 5 ) represents a significant advancement in pharmaceutical chemistry with its intricate molecular architecture and diverse functional groups. Its potential applications in treating inflammatory disorders, cancer, and neurodegenerative diseases make it a subject of intense research interest. As computational methods continue to refine our understanding of molecular interactions, this compound holds promise for future breakthroughs in drug discovery and development.

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